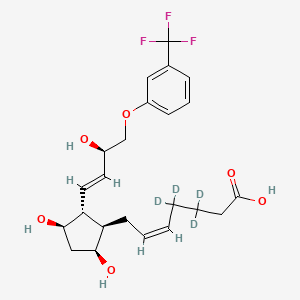

Fluprostenol-d4

Overview

Description

Fluprostenol-d4 is a deuterated analog of fluprostenol, a synthetic prostaglandin F2α analog. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of fluprostenol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Fluprostenol itself is a potent FP receptor agonist and is used in various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluprostenol-d4 involves several steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

Baeyer–Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to set the critical stereochemical configurations.

Ketoreductase (KRED)-Catalyzed Reduction: This step involves the diastereoselective reduction of enones to achieve the desired stereochemistry.

Copper (II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of diol.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Fluprostenol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the deuterium-labeled positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Fluprostenol-d4 has several scientific research applications, including:

Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of fluprostenol.

Biology: Studied for its effects on FP receptors and its role in various biological processes.

Medicine: Investigated for its potential therapeutic applications, particularly in reproductive health and ophthalmology.

Industry: Used in the production of prostaglandin analogs and other related compounds

Mechanism of Action

Fluprostenol-d4 exerts its effects by acting as an agonist for the FP receptor. It inhibits the binding of prostaglandin F2α to human and rat FP receptors with IC50 values of 3.5 and 7.5 nM, respectively. This inhibition leads to various biological effects, including luteolysis and inhibition of adipose precursor differentiation .

Comparison with Similar Compounds

Similar Compounds

Cloprostenol: Another prostaglandin analog with similar biological activities.

Bimatoprost: Used in ophthalmology for its effects on intraocular pressure.

Travoprost: Another prostaglandin analog used in the treatment of glaucoma

Uniqueness

Fluprostenol-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. Its high potency as an FP receptor agonist also distinguishes it from other similar compounds .

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1/i2D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-YKZAICOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100578 | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282550-19-0 | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282550-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)

![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)